molecular formula C20H15N2O3+ B10764827 3,6-Diamino-9-(2-carboxyphenyl)xanthenium CAS No. 82182-00-1

3,6-Diamino-9-(2-carboxyphenyl)xanthenium

Cat. No.: B10764827
CAS No.: 82182-00-1
M. Wt: 331.3 g/mol
InChI Key: UPZKDDJKJWYWHQ-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Diamino-9-(2-carboxyphenyl)xanthenium (: 82182-00-1) is a high-purity xanthene dye derivative offered for research and development applications. This compound features a molecular formula of C 20 H 15 N 2 O 3 + and a molecular weight of 331.3 g/mol . Research Value and Applications: As a fundamental member of the xanthene family, this compound serves as a crucial scaffold and precursor in the development of fluorescent probes and dyes . Its structure is distinguished by amino groups at the 3 and 6 positions, which act as strong electron-donors, and a carboxyphenyl group at the 9-position that enhances water solubility . This specific arrangement of functional groups imparts distinct photophysical properties, making it valuable for: • Fluorescence Microscopy & Flow Cytometry: Utilized as a fluorochrome in the development of staining kits and imaging agents for cellular studies . • Biotechnology Assays: Applicable in techniques such as Fluorescence Resonance Energy Transfer (FRET) and ELISA due to its fluorescent characteristics . • Chemical Synthesis: Acts as a key intermediate for synthesizing more complex rhodamine-type dyes and advanced fluorescent materials . Handling and Storage: For optimal stability, this product should be stored at 2-8°C . Attention: This product is for research use only . It is not intended for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[6-amino-9-(2-carboxyphenyl)xanthen-3-ylidene]azanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O3/c21-11-5-7-15-17(9-11)25-18-10-12(22)6-8-16(18)19(15)13-3-1-2-4-14(13)20(23)24/h1-10,21H,22H2,(H,23,24)/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZKDDJKJWYWHQ-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=CC(=[NH2+])C=C3OC4=C2C=CC(=C4)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N2O3+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401271771
Record name 3,6-Diamino-9-(2-carboxyphenyl)xanthylium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401271771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82182-00-1
Record name 3,6-Diamino-9-(2-carboxyphenyl)xanthylium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401271771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Modifications of 3,6 Diamino 9 2 Carboxyphenyl Xanthenium

Established Synthetic Routes for 3,6-Diamino-9-(2-carboxyphenyl)xanthenium

The construction of the core xanthene structure is typically achieved through condensation or cyclization reactions. Two prominent methods have been established for the synthesis of this compound and its derivatives.

Condensation Reactions of Substituted Xanthenone Precursors with Carboxyphenyl Derivatives

A versatile and high-yielding synthetic route involves the use of a common intermediate, such as 3,6-difluoroxanthone, which can be converted into various 3,6-diamino xanthenones (3,6-DAXs). nih.gov This method allows for the introduction of diverse amino substituents at the 3 and 6 positions.

The general strategy proceeds in two main stages:

Synthesis of 3,6-Diaminoxanthenone: The precursor, 3,6-difluoroxanthone, is reacted with a significant excess of a selected primary or secondary amine in a sealed vessel at high temperatures (150-200 °C). nih.gov This nucleophilic aromatic substitution reaction replaces the fluorine atoms with amino groups. nih.gov For certain amines, solvents like DMSO may be used, or the amine itself can act as the solvent. nih.gov

Formation of the Xanthenium Dye: The resulting 3,6-diaminoxanthenone is then reacted with a suitable carboxyphenyl organometallic reagent to form the final dye. nih.gov

This approach offers a divergent pathway to a library of rhodamine derivatives by simply varying the amine used in the first step. nih.gov

Table 1: Conditions and Yields for Synthesis of 3,6-Diaminoxanthenone (3,6-DAX) Intermediates from 3,6-Difluoroxanthone nih.gov
Amine UsedTemperature (°C)Reaction Time (h)SolventYield (%)
Dimethylamine20048None (generated from DMF)88
Azetidine15048DMSO76
Pyrrolidine15024None96

Grignard Reagent-Based Synthesis: Reaction of 3,6-Diaminoxanthene with 2-Carboxybenzaldehyde Derivatives

A widely reported and efficient method for synthesizing the xanthenium scaffold involves the use of Grignard reagents. This approach utilizes the reaction of a 3,6-diaminoxanthene intermediate with a carboxyphenylmagnesium bromide, typically prepared from 2-bromobenzoic acid.

The key steps of this synthesis are:

Grignard Reagent Formation: 2-Bromobenzoic acid is treated with magnesium turnings in an anhydrous solvent, such as tetrahydrofuran (THF), under an inert atmosphere to form 2-carboxyphenylmagnesium bromide.

Nucleophilic Attack: The prepared Grignard reagent is added to a solution of 3,6-diaminoxanthene. The organomagnesium compound acts as a nucleophile, attacking the central carbon of the xanthene to form an alkoxide intermediate. This reaction is often conducted at elevated temperatures (e.g., 80–100°C) in a high-pressure vessel.

Acidic Workup and Cyclization: The reaction mixture is treated with an acid, such as 1–2 M hydrochloric acid. This step protonates the alkoxide intermediate, leading to the elimination of water and the formation of the resonance-stabilized xanthenium cation, yielding the final product.

This method is known for its high yields, often exceeding 90%, but requires stringent anhydrous conditions to prevent quenching of the Grignard reagent.

Advanced Synthetic Strategies and Optimization for this compound

Optimizing synthetic routes is crucial for improving yield, purity, and scalability. Advanced strategies focus on fine-tuning reaction parameters and overcoming inherent challenges posed by the compound's functional groups.

Orthogonal Experimental Design for Reaction Condition Optimization

While specific studies detailing a formal orthogonal experimental design for this exact compound are not prevalent, the principles of optimizing individual reaction parameters are well-documented. Key factors influencing the yield and purity in Grignard-based syntheses include temperature, solvent, and reaction time. Systematic variation of these parameters allows for the identification of optimal conditions.

Table 2: Optimization of Reaction Parameters for Grignard-Based Synthesis
ParameterOptimal ValueImpact on Yield
Temperature100°CMaximizes the reaction rate while minimizing degradation.
SolventTHFEnhances the solubility of reagents, favoring nucleophilic attack.
Reaction Time4–6 hoursProvides a balance between achieving high conversion and preventing the formation of byproducts.

The choice of solvent also has a significant effect on the reaction outcome. Polar aprotic solvents like tetrahydrofuran (THF) are generally preferred as they effectively solvate the Grignard reagent without interfering with its reactivity.

Addressing Synthetic Challenges Posed by the Carboxyphenyl Substituent

The 2-carboxyphenyl group is essential for the characteristic properties of many rhodamine dyes but also introduces synthetic challenges. beilstein-journals.org The carboxylic acid moiety can be sensitive to the harsh conditions often required for chemical modifications. beilstein-journals.org For instance, derivatization of the carboxyl group, such as forming an amide or ester linkage, typically requires anhydrous organic solvents and may not be compatible with sensitive biological molecules. beilstein-journals.org

A significant challenge is performing modifications in an aqueous, biocompatible environment. nih.gov The development of synthetic strategies that use water-soluble coupling agents, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), represents a significant advancement. beilstein-journals.orgnih.gov This allows the condensation reaction between the carboxyl group and an amine-bearing molecule to occur at room temperature in water, making the process more "green" and suitable for creating bioconjugates. beilstein-journals.orgnih.gov

Derivatization and Functionalization Strategies of the this compound Scaffold

The this compound scaffold offers multiple sites for chemical modification, allowing for the synthesis of a wide array of functional derivatives. The primary sites for derivatization are the amino groups at the 3 and 6 positions and the carboxyl group on the pendant phenyl ring.

Modification of Amino Groups: The amino groups can undergo various reactions, including acylation and alkylation. Acylation, for instance, can force the molecule into a non-fluorescent lactone form, a strategy used to create fluorogenic probes that become fluorescent only after a specific chemical or enzymatic reaction. researchgate.net

Modification of the Carboxyl Group: The carboxyl group is a key handle for conjugation. It can be converted into an activated ester, which can then react with nucleophiles like amines or alcohols to form amides or esters, respectively. beilstein-journals.org This is a common strategy for attaching the dye to biomolecules like peptides or proteins. nih.gov

Substitution on the Xanthene Core: While less common, direct substitution on the xanthene core, for example through halogenation, can also be performed to alter the photophysical properties of the dye.

These derivatization strategies are crucial for developing fluorescent probes tailored for specific applications, such as sensing metal ions, detecting enzymatic activity, or labeling cellular components. rsc.org

Table 3: Common Derivatization Reactions
Functional GroupReaction TypeCommon ReagentsResulting Product
Amino GroupsOxidationPotassium permanganate (KMnO₄), Hydrogen peroxide (H₂O₂)Nitro derivatives
Amino GroupsSubstitution (Acylation/Alkylation)Acyl chlorides, Alkyl halidesAcylated or alkylated derivatives
Carboxyl GroupReductionLithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)Alcohol derivatives

Chemical Modification of Amino and Carboxyl Functional Groups

The structure of this compound, a derivative of the xanthene class, features key functional groups that are amenable to a variety of chemical transformations. The amino groups at the 3- and 6-positions and the carboxyl group on the pendant phenyl ring serve as primary sites for modification, allowing for the synthesis of a wide range of derivatives with tailored properties. These modifications include oxidation, reduction, and substitution reactions.

Oxidation of Amino Groups

The amino groups (-NH₂) located at the 3- and 6-positions of the xanthenium core are susceptible to oxidation. This reaction typically involves the use of common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂). The oxidation process converts the amino groups into nitro (-NO₂) groups, resulting in the formation of nitro derivatives of the parent compound. This transformation significantly alters the electronic properties of the xanthene scaffold, which can influence its photophysical characteristics.

Reduction of Carboxyl Groups

The carboxyl group (-COOH) on the phenyl substituent at the 9-position can undergo reduction to form a primary alcohol. This conversion is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or the milder sodium borohydride (NaBH₄). The reduction of the carboxyl group to a hydroxymethyl group alters the polarity and potential hydrogen bonding capabilities of the molecule, which can be useful for creating new fluorescent probes or intermediates for further synthesis. nih.gov

Substitution Reactions: Acylation and Alkylation of Amino Groups

The amino groups of this compound are nucleophilic and can readily participate in substitution reactions, most notably acylation and alkylation.

Acylation: This reaction involves treating the compound with acylating agents such as acyl chlorides or acid anhydrides. The acylation of the nitrogen atoms can force the molecule to adopt a non-fluorescent, closed lactone form. researchgate.net This property is exploited in the creation of "caged" fluorophores, which become fluorescent only after the acyl group is cleaved, making them useful as photoactivatable dyes.

Alkylation: The amino groups can also be alkylated using alkyl halides as reagents. This process introduces alkyl chains to the nitrogen atoms, leading to the formation of secondary, tertiary, or even quaternary amines. Modifying the N-substitution patterns is a common strategy to tune the spectral properties of rhodamine dyes and their analogues. researchgate.net

Table 1: Summary of Chemical Modifications of this compound Functional Groups
Modification TypeFunctional GroupCommon ReagentsMajor Product Formed
OxidationAmino (-NH₂)Potassium permanganate (KMnO₄), Hydrogen peroxide (H₂O₂)Nitro derivative (-NO₂)
ReductionCarboxyl (-COOH)Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)Alcohol derivative (-CH₂OH)
Substitution (Acylation)Amino (-NH₂)Acyl chlorides, Acid anhydridesAcylated (Amide) derivative
Substitution (Alkylation)Amino (-NH₂)Alkyl halidesAlkylated derivative

Synthesis of Novel Xanthenium Analogues and Derivatives

Beyond the direct modification of its functional groups, the core structure of this compound serves as a scaffold for the synthesis of more complex and novel analogues. These derivatives often exhibit unique photophysical and chemical properties.

Double Xanthenium Systems and Their Properties

A significant perturbation of the traditional xanthenium structure involves the fusion of two cationic xanthenium systems into a single molecule, creating what is known as a double xanthenium dye. rsc.org This extension of the conjugated π-system results in novel properties. rsc.org

Research has shown that these extended rhodamine dyes exhibit a red-shift in their absorption maximum of approximately 50 nm compared to their monomeric counterparts. rsc.org A key feature of these double xanthenium systems is their ability to be strongly emissive even in the solid state. rsc.org The fusion of two rhodamine units also results in a dicationic molecule, making it highly sensitive to the solvent environment. rsc.org Furthermore, the close proximity of the two peripheral phenyl groups can lead to hindered rotation, allowing for the isolation of different isomers with distinct properties. rsc.org

Silaxanthenium Fluorochromes with Carboxyphenyl Substituents

Another strategy for creating novel analogues involves heteroatom substitution within the xanthene core. Specifically, the oxygen atom at the 10' position of the xanthene ring can be replaced with a silicon atom, typically as a dimethylsilicon moiety, to produce silaxanthenium dyes. researchgate.net This structural manipulation is a powerful method for tuning the dye's characteristics. researchgate.net

The replacement of oxygen with silicon can shift the absorption and fluorescence emission maxima of the resulting fluorochromes to longer wavelengths. researchgate.net This modification, combined with substitutions on the carboxyphenyl ring and the amino groups, provides a flexible framework for developing novel photoactivatable fluorophores and probes with tailored spectral properties for various applications. researchgate.net

Table 2: Properties of Novel Xanthenium Analogues

Analogue TypeKey Structural FeatureNotable Properties
Double Xanthenium SystemsTwo fused cationic xanthenium units- Red-shifted absorption (~50 nm)
  • Strong emission in the solid state
  • Dicationic, leading to high solvent sensitivity
  • Potential for distinct isomers due to hindered rotation
  • Silaxanthenium FluorochromesReplacement of xanthene oxygen with a silicon moiety- Shifted absorption and emission maxima to longer wavelengths
    Dibenzoxanthenium Derivatives for Near-Infrared Applications

    The modification of the xanthene core of rhodamine derivatives, such as this compound, has been a key strategy in the development of fluorescent probes that operate in the near-infrared (NIR) region of the electromagnetic spectrum. This spectral window is particularly advantageous for biological imaging due to reduced autofluorescence from tissues, lower light scattering, and deeper tissue penetration. One successful approach to achieve a significant red-shift in the fluorescence emission is the synthesis of dibenzoxanthenium derivatives. These compounds extend the π-conjugation of the rhodamine core, leading to absorption and emission profiles in the NIR range.

    Detailed research has led to the preparation and evaluation of specific dibenzoxanthenium derivatives as functional NIR probes. For instance, two such derivatives, herein designated as Compound 1a and Compound 1b, have been synthesized and characterized for their potential in detecting nitric oxide (NO), an important signaling molecule in various physiological and pathological processes. nih.govresearchgate.net

    The development of these probes demonstrates the chemical modifications applied to the foundational rhodamine structure to tune its photophysical properties for specific applications. The core strategy involves the introduction of additional aromatic rings to form the dibenzoxanthenium scaffold, which effectively lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic shift of the absorption and emission spectra into the NIR region.

    The research findings for these dibenzoxanthenium-based NIR probes are summarized in the table below, highlighting their key spectroscopic properties and their response to the target analyte, nitric oxide.

    CompoundEmission Maximum (λem)AnalyteFold Emission Enhancement
    Compound 1a 681 nmNitric Oxide (NO)3-fold
    Compound 1b 750 nmNitric Oxide (NO)35-fold (OFF-ON response)

    Data sourced from Organic & Biomolecular Chemistry. nih.gov

    The data clearly indicates that these dibenzoxanthenium derivatives exhibit fluorescence emission well within the near-infrared spectrum. Compound 1a displays a notable 3-fold increase in its fluorescence intensity at 681 nm in the presence of nitric oxide. nih.gov Even more impressively, Compound 1b functions as an "OFF-ON" sensor, showing a remarkable 35-fold enhancement of its fluorescence emission at 750 nm upon reaction with nitric oxide. nih.govresearchgate.net This significant turn-on response is highly desirable for sensitive and selective detection of the analyte.

    Further investigations have shown that Probe 1b maintains its emissive properties in the presence of various other biologically relevant species, including common cations and amino acids, underscoring its selectivity for nitric oxide. nih.gov This selectivity is a critical factor in the design of reliable fluorescent probes for complex biological environments. The successful application of these dibenzoxanthenium derivatives for in-cellulo imaging of nitric oxide highlights their potential as powerful tools for biomedical research. nih.gov

    Photochemical and Photophysical Phenomena in 3,6 Diamino 9 2 Carboxyphenyl Xanthenium Systems

    Theoretical Framework of Xanthene Photophysics

    Electronic Transitions and Spectroscopic Signatures of the Xanthene Core

    The photophysical properties of the xanthene core, which forms the fundamental structure of 3,6-Diamino-9-(2-carboxyphenyl)xanthenium, are governed by its electronic structure. The characteristic spectroscopic signatures arise from electronic transitions between different molecular orbitals upon absorption of light. The primary transitions are of the π→π* type, involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org These transitions are typically strong and result in high molar absorptivity, often in the order of 10,000 M⁻¹ cm⁻¹. libretexts.org The xanthene structure, a polycyclic aromatic system, features an extensive network of conjugated π electrons, which leads to intense absorption in the visible region of the electromagnetic spectrum. nih.gov

    Another possible transition in molecules with non-bonding electrons (lone pairs), such as the oxygen atom in the xanthene ether bridge, is the n→π* transition. libretexts.org This involves moving an electron from a non-bonding orbital to an antibonding π* orbital. libretexts.org These transitions are generally weaker than π→π* transitions, with molar absorptivities typically less than 2000 M⁻¹ cm⁻¹. libretexts.org In addition to these singlet state transitions, intersystem crossing can lead to the population of triplet states, allowing for triplet-triplet (T-T) absorption. iaea.org

    The spectroscopic properties of the xanthene core can be significantly modified by substituents. nih.gov Modifications at the 3 and 6 positions, such as the amino groups in this compound, act as auxochromes that can shift the absorption and emission wavelengths. nih.gov Furthermore, the substituent at the 9-position can influence the equilibrium between a non-fluorescent, ring-closed (spirolactone) form and a fluorescent, ring-opened (zwitterionic) form, a property often exploited to create "turn-on" fluorescent probes. nih.gov High-resolution rotational spectroscopy on the basic xanthene structure has revealed tunneling splitting of rotational transitions, which is explained by an out-of-plane bending motion of the two lateral benzene (B151609) rings. rsc.org

    Photostability Mechanisms of Amino-Substituted Xanthenium Dyes

    The photostability of a dye, or its resistance to degradation upon light exposure, is a critical parameter for many applications. For large chromophores like amino-substituted xanthenium dyes, a key mechanism contributing to photostability is the efficient deactivation of excited electronic states through non-radiative pathways. Upon absorbing a photon and reaching an excited state, the molecule can return to the ground state without undergoing a chemical reaction. One of the major non-radiative processes for large chromophores is internal conversion to the ground state prior to dissociation. rsc.org This process allows the absorbed energy to be dissipated as heat rather than breaking chemical bonds.

    Photoinduced Processes and Reactivity of this compound

    Photodegradation Pathways and Low-Mass Secondary Photoproduct Formation

    When used as photocages, xanthenium derivatives like this compound are designed to undergo a specific photochemical reaction to release a payload. However, this desired photoreaction can compete with other photodegradation pathways, leading to the formation of secondary photoproducts. Monitoring the uncaging process by methods such as HPLC-MS allows for the identification of not only the released payload but also the products of photolysis. nih.gov

    The study of related xanthenium photocages has shown that the release of the caged molecule is not always quantitative. nih.gov This indicates the occurrence of multiple competing photoreactions. nih.gov The efficiency of the desired cargo release can be influenced by the nature of the covalent linkage between the photocage and the cargo. For instance, in one study, a carbamate (B1207046) linkage was found to be uncaged with the lowest efficiency compared to ester and carbonate linkages, suggesting that alternative, less productive photoreactions were more prominent in that case. nih.govresearchgate.net The quantum yield of degradation can be compared to the quantum yield of uncaging to assess the prevalence of these side reactions. nih.gov While specific low-mass secondary photoproducts for this compound are not detailed in the provided search results, the general mechanism suggests that irradiation leads to the fragmentation of the parent molecule, with the exact products depending on the reaction conditions and the structure of the attached cargo.

    Light-Controlled Cargo Release Mechanisms in Xanthenium-Derived Photocages

    Xanthenium derivatives, including structures based on this compound, have been developed as water-soluble, low-molecular-weight photocages for light-controlled cargo release. nih.govresearchgate.netacs.org These systems, also known as photolabile protecting groups (PPGs), transiently disable the biological activity of a payload molecule through a covalent bond. nih.gov Upon irradiation with light of a specific wavelength, this bond is cleaved, releasing the reactivated cargo with high spatiotemporal control. nih.govresearchgate.net

    The mechanism involves the photocage absorbing a photon, which promotes it to an excited electronic state. In this excited state, the molecule undergoes a chemical transformation that leads to the cleavage of the C-O, C-N, or other bond linking the "cargo" molecule. nih.gov Xanthenium-based photocages have been successfully used to release a variety of payloads, including carboxylic acids, phenols, and amines, using green, orange, or red light. nih.govacs.org An important feature of these systems is the ability to install the payload at a late stage of synthesis, which is beneficial when working with sensitive or valuable cargo molecules. acs.org Studies have shown that the photorelease process can be independent of oxygen, which is a significant advantage for applications in hypoxic environments like solid tumors. researchgate.netacs.org

    The efficiency of a photocage is characterized by several parameters, most notably the uncaging quantum yield (Φu). The quantum yield is the ratio of the number of released cargo molecules to the number of photons absorbed by the photocage. High quantum yields are desirable for efficient release with minimal light exposure. nih.gov

    Studies on a series of xanthenium-derived photocages have reported a range of quantum yields depending on the specific structure of the photocage, the nature of the chemical linkage to the cargo, and the solvent environment. nih.gov For example, a carboxanthenium derivative with an ester linkage (3-A) showed an uncaging quantum yield of 1.7% in a water/acetonitrile mixture. nih.gov The type of linkage is critical; a similar photocage with a carbonate linkage (3-C) was found to be the most photolabile, with a quantum yield of 18%, while a carbamate linkage (3-B) had the lowest efficiency. nih.govresearchgate.net

    The solvent also plays a significant role. For one xanthenium photocage, increasing the water content of the solvent from 10% to 90% resulted in a dramatic increase in the uncaging quantum yield from 0.018% to 1.7%. nih.gov The uncaging efficiency (εΦu), which is the product of the molar absorption coefficient (ε) and the quantum yield, is another important metric. Excellent uncaging efficiencies above 1000 M⁻¹ cm⁻¹ have been reported for xanthenium photocages. nih.govresearchgate.net

    Uncaging Quantum Yields (Φu) of Xanthenium Photocages with Different Linkages
    Photocage-Cargo ConjugateLinkage TypeUncaging Quantum Yield (Φu)
    1-AEster4.7%
    2-AEster1.5%
    3-AEster1.7%
    3-BCarbamateLowest Efficiency
    3-CCarbonate18%
    Role of Electronic Structure (HOMO→LUMO Transitions) in Photolysis Mechanisms

    The photolytic behavior of this compound is fundamentally governed by its electronic structure, specifically the transitions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Upon absorption of light, an electron is promoted from the HOMO to the LUMO, creating an excited state that is significantly more reactive than the ground state.

    In many photolytic degradation or reaction mechanisms, this HOMO→LUMO transition is the critical first step. For instance, in photosensitized reactions, the excited this compound can act as an electron donor or acceptor. Research on photosensitization using meso-tetra(4-sulfonatophenyl)porphyrin (TPPS) has shown that the primary degradation pathway for the xanthene dye involves electron transfer from the photoexcited TPPS to the dye, leading to the formation of a colorless leuco form. researchgate.net

    The localization of these frontier orbitals on the molecular structure is key to predicting its photochemical reactivity. In a standard this compound molecule, both the HOMO and LUMO are predominantly localized on the xanthene core. mdpi.com However, when conjugated with other molecules, this distribution can change dramatically. In a dyad system composed of a perylene (B46583) (Pery) unit and a Rhodamine B (RB) unit (RB-Pery), density functional theory (DFT) calculations have shown that the HOMO is entirely confined to the perylene moiety, while the LUMO is localized on the xanthene part of the rhodamine. mdpi.com This spatial separation of the orbitals dictates that the HOMO→LUMO transition has a significant charge-transfer (CT) character, facilitating intramolecular electron transfer upon photoexcitation. mdpi.com This property is harnessed in photocatalytic systems; for example, when sensitized on a metal-organic framework like Pt@UiO-66(Zr), excited electrons from the dye can transfer to the LUMO of the framework, enabling processes like hydrogen production. rsc.org

    The energy of the HOMO-LUMO gap determines the wavelength of light absorbed. For Rhodamine B, this corresponds to the visible region of the spectrum, with a characteristic absorption peak around 554 nm. rsc.org

    Table 1: Frontier Molecular Orbital (HOMO/LUMO) Characteristics in Rhodamine B Systems

    System HOMO Localization LUMO Localization Consequence of HOMO→LUMO Transition
    Rhodamine B-Phenyl (Reference) Xanthene Unit Xanthene Unit Localized excitation on the dye core. mdpi.com
    Rhodamine B-Perylene Dyad Perylene Unit Xanthene Unit Intramolecular Charge Transfer (Electron Shift). mdpi.com

    This table provides an interactive overview of how molecular structure influences electronic properties.

    Intramolecular Energy Transfer in Photoswitching Systems

    Intramolecular energy transfer (IET) is a fundamental process in multi-component molecular systems where excitation energy is non-radiatively transferred from a donor chromophore to an acceptor chromophore within the same molecule. This phenomenon is central to the design of molecular photoswitches, where the state of the system can be controlled by light. In systems containing this compound, the xanthene core can act as either a donor or an acceptor.

    A clear example of IET is observed in a bichromophoric molecule linking a rhodamine moiety to an azulene (B44059) moiety (Rh-Az). electronicsandbooks.com In this system, upon selective excitation of the azulene unit, its fluorescence is significantly quenched, while sensitized fluorescence from the rhodamine unit is observed. electronicsandbooks.com This indicates an efficient transfer of energy from the excited azulene donor to the rhodamine acceptor. The rate constant for this intramolecular electronic energy transfer was calculated to be 7.81 × 10⁹ s⁻¹. electronicsandbooks.com Such efficient energy transfer is a prerequisite for creating molecular-scale logic gates and photoswitchable devices. electronicsandbooks.com

    Similar IET processes have been documented in other complex rhodamine-containing structures.

    Rhodamine-Phthalocyanine Conjugates: In conjugates where rhodamine B is linked to zinc phthalocyanine (B1677752), efficient intramolecular energy transfer occurs from the rhodamine component to the phthalocyanine component. researchgate.net

    Rhodamine-Perylene Dyads: In dyad systems, fluorescence quenching of one component can be attributed to processes including singlet energy transfer to the other component. mdpi.com

    Trichromophoric Antenna Rhodamine Dyes: Studies on these complex dyes have also investigated the dynamics of intramolecular triplet energy transfer. pku.edu.cn

    These examples demonstrate that the this compound framework is a versatile component for constructing systems where light-induced energy flow can be precisely controlled, forming the basis for potential photoswitching applications.

    Solvatochromic Properties and Environmental Sensitivity

    This compound exhibits pronounced solvatochromism, meaning its absorption and emission spectra are highly sensitive to the polarity of its environment. This property makes it an effective probe for studying local microenvironments in chemical and biological systems.

    The underlying mechanism for this environmental sensitivity is a solvent-dependent equilibrium between two distinct structural forms: a colored, fluorescent zwitterionic form and a colorless, non-fluorescent spiro-lactone form. The zwitterionic form, with its separated positive and negative charges, is stabilized by polar solvents. In contrast, nonpolar environments favor the formation of the neutral spiro-lactone, where the carboxyl group of the phenyl ring has formed a lactone ring with the xanthene core, thus breaking the conjugation responsible for its color and fluorescence.

    This equilibrium is highly dependent on the solvent's dielectric constant. The transition from the fluorescent "open" zwitterionic form to the non-fluorescent "closed" spiro-lactone form occurs in apolar media. This change provides a clear "on-off" signal that can be correlated with environmental polarity. This principle is widely used in developing fluorogenic probes that light up upon binding to less polar targets, such as proteins or lipid membranes.

    The table below summarizes the relationship between the solvent environment and the dominant form of this compound.

    Table 2: Environmental Sensitivity of this compound

    Solvent Polarity Dominant Molecular Form Observed Properties
    High (e.g., Water, Ethanol) Zwitterion Strong Absorption (Colored), Strong Fluorescence

    This interactive table illustrates the solvatochromic behavior of the compound.

    This sensitivity to the surrounding environment allows the dye to be used in applications that monitor changes in local polarity, hydration, and molecular interactions.

    Advanced Spectroscopic and Computational Characterization Techniques for 3,6 Diamino 9 2 Carboxyphenyl Xanthenium

    High-Resolution Spectroscopic Analyses

    Spectroscopic analysis is fundamental to confirming the identity, purity, and photophysical characteristics of 3,6-Diamino-9-(2-carboxyphenyl)xanthenium. Various high-resolution methods are employed to probe its vibrational modes, elemental composition, excited-state dynamics, and precise molecular structure.

    Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the case of this compound, FTIR spectra confirm the presence of its key structural motifs: the amino groups, the carboxylic acid group, and the xanthene core.

    Spectral analysis reveals distinct absorption bands corresponding to specific vibrational modes. For instance, the stretching vibration of the carbonyl group (C=O) in the carboxyphenyl substituent is typically observed around 1700 cm⁻¹ . The primary amino groups (-NH₂) at the 3- and 6-positions give rise to characteristic N-H stretching vibrations. The aromatic C=C stretching vibrations within the xanthene core are also prominent, with a notable band around 1644 cm⁻¹, which can be sensitive to structural changes induced by factors like pH researchgate.net. The unique fingerprint region of the spectrum provides a holistic view of the molecule's vibrational framework.

    Vibrational ModeFunctional GroupCharacteristic Wavenumber (cm⁻¹)Reference
    C=O StretchCarboxylic Acid~1700
    C=C Stretch (Xanthene)Aromatic Ring~1644 researchgate.net
    N-H StretchAmino Group3200-3500General IR Range
    O-H StretchCarboxylic Acid2500-3300 (broad)General IR Range

    X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical state of the elements within a material. For this compound, XPS analysis provides critical information about the core-level binding energies of its constituent atoms (Carbon, Nitrogen, and Oxygen).

    The analysis can confirm the presence and bonding environment of the nitrogen atoms in the amino groups and the oxygen atoms in the carboxyl and ether functionalities. A characteristic N 1s peak for the amino groups is observed at a binding energy of approximately 399.5 eV . XPS studies on related rhodamine compounds bound to substrates have shown that shifts in the N 1s binding energy can indicate changes in the local electronic environment and molecular conformation utl.pt.

    ElementCore LevelTypical Binding Energy (eV)Associated Functional GroupReference
    NitrogenN 1s~399.5Amino (-NH₂)
    OxygenO 1s~531-533Carbonyl (C=O), Ether (C-O-C)General XPS Data
    CarbonC 1s~284-288Aromatic (C-C), Amine (C-N), Carboxyl (O-C=O)General XPS Data

    Time-resolved spectroscopic methods, such as picosecond laser flash photolysis and time-resolved fluorescence, are essential for investigating the dynamic processes that occur after the molecule absorbs light. These techniques provide insights into the lifetimes of excited states, pathways of energy dissipation, and the kinetics of photophysical events like intramolecular vibrational relaxation (IVR) and intersystem crossing.

    Studies on the closely related Rhodamine B reveal complex ultrafast dynamics. Following photoexcitation, an intramolecular vibrational relaxation process occurs on a timescale of approximately 2.77 to 5.39 picoseconds researchgate.net. The decay of the first excited singlet state (S₁) is a key parameter, and its lifetime can be influenced by the solvent environment and molecular aggregation rsc.org. Understanding these dynamics is crucial for applications where the compound's fluorescence properties are utilized.

    Photophysical ProcessTechniqueTypical Timescale (for Rhodamine B)Reference
    Intramolecular Vibrational Relaxation (IVR)Ultrafast Transient Absorption2.77 - 5.39 ps researchgate.net
    Backward Electron Transfer (BET)Ultrafast Transient Absorption46.16 - 51.40 ps researchgate.net
    Excited Singlet State (S₁) DecayPicosecond Laser Flash PhotolysisNanoseconds (variable with environment) rsc.org

    Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are cornerstone techniques for the definitive structural elucidation of organic compounds. ¹H NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms in the molecule, while MS determines the mass-to-charge ratio (m/z), allowing for the confirmation of the molecular weight and formula.

    For this compound, ¹H NMR spectra recorded in a solvent like DMSO-d₆ show distinct signals for the different types of protons. Aromatic protons on the carboxyphenyl group appear as a doublet around δ 8.2 ppm, protons on the xanthene core resonate as a singlet at approximately δ 6.9 ppm, and the amino protons (-NH₂) produce a singlet at δ 5.1 ppm .

    Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used to analyze this compound. In positive ion mode, the molecule is typically observed as the protonated species [M+H]⁺, with a measured m/z value of approximately 331.1 for the parent ion, corresponding to the molecular formula C₂₀H₁₅N₂O₃⁺ .

    ¹H NMR Spectroscopic Data (in DMSO-d₆)
    Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentReference
    8.2Doublet (d)2HAromatic (Carboxyphenyl)
    6.9Singlet (s)4HXanthene
    5.1Singlet (s)2HAmino (-NH₂)
    Mass Spectrometry Data
    TechniqueIonization ModeObserved m/zAssignmentReference
    ESI-MSPositive331.1[M+H]⁺

    Computational Chemistry Approaches

    Computational methods, particularly those based on quantum mechanics, provide a powerful complement to experimental data. They allow for the prediction of molecular properties, the interpretation of spectroscopic results, and a deeper understanding of the electronic structure that governs the compound's reactivity and photophysical behavior.

    Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By calculating the energies and spatial distributions of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—DFT provides key insights into the molecule's electronic transitions, reactivity, and kinetic stability nih.gov.

    For rhodamine-type dyes, DFT calculations show that the LUMO is primarily of π character and is associated with the aromatic xanthene chromophore nih.govresearchgate.net. The HOMO-LUMO energy gap (ΔE) is a critical parameter, as it relates to the lowest electronic excitation energy. A smaller energy gap generally corresponds to higher chemical reactivity and polarizability nih.gov. Time-Dependent DFT (TD-DFT) is often employed to predict electronic absorption spectra and has been used to study the vibronic structure of rhodamine cations, showing good agreement with experimental results researchgate.nettandfonline.com. These calculations help explain how structural modifications influence the color and fluorescence properties of the dye.

    Quantum Chemical Parameters from DFT (Illustrative for Rhodamine Dyes)
    ParameterDescriptionSignificance
    E(HOMO)Energy of the Highest Occupied Molecular OrbitalRelated to the capacity to donate an electron.
    E(LUMO)Energy of the Lowest Unoccupied Molecular OrbitalRelated to the capacity to accept an electron.
    ΔE (HOMO-LUMO Gap)Energy difference between HOMO and LUMOCorrelates with chemical reactivity and the energy of the first electronic transition. nih.gov

    Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

    Molecular dynamics (MD) simulations offer a powerful lens to examine the dynamic behavior of this compound in various environments. By solving Newton's equations of motion for a system of atoms, MD simulations can trace the trajectory of the molecule over time, revealing its conformational landscape and interactions with surrounding molecules, such as solvents or biological macromolecules.

    For a molecule like this compound, key structural features influencing its properties include the dihedral angle of the 2-carboxyphenyl group relative to the xanthene core and the orientation of the amino groups. MD simulations can elucidate the preferred conformations in different solvents, which is critical as the planarity of the xanthene ring system is paramount for its fluorescence quantum yield.

    Furthermore, these simulations provide detailed insights into intermolecular interactions. For instance, in aqueous solutions, MD can map the hydration shells around the molecule, identifying how water molecules interact with the charged carboxylate and amino groups, as well as the hydrophobic aromatic regions. This is essential for understanding solubility and aggregation behavior. In the context of its application as a biological stain, MD simulations can model its binding to macromolecules, identifying the key amino acid residues and the nature of the non-covalent interactions (e.g., hydrogen bonds, π-π stacking, electrostatic interactions) that govern the binding affinity and specificity.

    While extensive MD simulation data for this compound is not widely published, studies on the closely related Rhodamine B provide a framework for the types of analyses that are performed. For example, simulations of Rhodamine B in polyelectrolyte solutions have been used to determine its translational diffusion coefficient and to analyze its association with polymer chains nih.govnih.gov. Such studies reveal the interplay of electrostatic and van der Waals forces that dictate the molecule's mobility and binding in complex environments.

    Table 1: Illustrative Intermolecular Interaction Energies from MD Simulations

    Interaction TypeFunctional Group on DyeInteracting Partner (Example)Calculated Average Interaction Energy (kcal/mol)
    Hydrogen Bonding-COOHWater-5.2
    Hydrogen Bonding-NH₂Water-4.1
    π-π StackingXanthene CoreTryptophan Side Chain-8.5
    Electrostatic-COO⁻Lysine Side Chain (NH₃⁺)-12.3

    Prediction of Photoredox Potentials and Chemical Reactivity Descriptors

    Density Functional Theory (DFT) is a cornerstone of computational chemistry for predicting the electronic structure and reactivity of molecules like this compound. From the calculated electronic structure, a host of chemical reactivity descriptors and photoredox potentials can be derived, offering predictive insights into the molecule's behavior in chemical reactions and photochemical processes.

    The photoredox potentials, specifically the excited-state oxidation and reduction potentials, are crucial for applications in photoredox catalysis. These potentials determine whether the excited molecule can act as an oxidant or a reductant. They are calculated based on the ground-state redox potentials and the molecule's lowest excited state energy (E₀-₀).

    Global reactivity descriptors, derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provide a quantitative measure of the molecule's reactivity.

    Ionization Potential (IP) is approximated by the energy of the HOMO (IP ≈ -EHOMO) and relates to the molecule's ability to donate an electron. An experimental value for the ionization energy of the inner salt form of this compound has been determined to be 7.80 ± 0.05 eV nist.gov.

    Electron Affinity (EA) is approximated by the energy of the LUMO (EA ≈ -ELUMO) and relates to the ability to accept an electron.

    Electronegativity (χ) , the tendency to attract electrons, is calculated as χ = (IP + EA) / 2.

    Chemical Hardness (η) , which measures resistance to change in electron distribution, is calculated as η = (IP - EA) / 2. A smaller HOMO-LUMO gap generally implies lower hardness and higher reactivity.

    These descriptors are invaluable for comparing the reactivity of different dyes and for understanding their stability and degradation pathways.

    Table 2: Predicted Chemical Reactivity Descriptors (Illustrative DFT Data)

    ParameterSymbolValue (eV)Interpretation
    HOMO EnergyEHOMO-7.95Energy of the highest occupied molecular orbital
    LUMO EnergyELUMO-2.15Energy of the lowest unoccupied molecular orbital
    Ionization PotentialIP7.95Tendency to donate an electron
    Electron AffinityEA2.15Tendency to accept an electron
    Electronegativityχ5.05Overall electron-attracting tendency
    Chemical Hardnessη2.90Resistance to deformation of electron cloud

    Molecular Electrostatic Potential Mapping for Electrophilic and Nucleophilic Area Analysis

    The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool derived from computational calculations that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.

    For this compound, an MEP map would reveal distinct regions of reactivity:

    Nucleophilic Areas (Red): The oxygen atoms of the carboxylate group would be the most electron-rich region, making them prime sites for interaction with electrophiles or coordination with metal cations. The nitrogen atoms of the amino groups would also show negative potential, though likely less intense than the carboxylate oxygens.

    Electrophilic Areas (Blue): The hydrogen atoms of the amino groups and the carboxylic acid proton (if protonated) would exhibit positive potential, indicating their susceptibility to interaction with nucleophiles or acting as hydrogen bond donors. The xanthenium cation core itself would also contribute to regions of positive potential.

    Mechanisms of Action and Intermolecular Interactions of 3,6 Diamino 9 2 Carboxyphenyl Xanthenium

    Molecular Recognition and Binding Dynamics

    The specific arrangement of functional groups on the 3,6-diamino-9-(2-carboxyphenyl)xanthenium molecule allows for targeted interactions with various biological and chemical entities. These interactions are primarily non-covalent and are crucial for its application in fields like bioimaging and chemical sensing.

    The mechanism of action for this compound involves its binding to molecular targets, which is facilitated by its amino and carboxyl functional groups. These groups enable the compound to attach to specific sites on proteins and nucleic acids, making it a valuable tool in biological staining and diagnostics.

    The two amino groups at the 3- and 6-positions and the carboxyl group on the phenyl substituent can participate in several types of non-covalent interactions:

    Hydrogen Bonding: The amino groups can act as hydrogen bond donors, while the carboxyl group can act as both a hydrogen bond donor and acceptor. This allows for specific binding to amino acid residues in proteins or bases in nucleic acids that have complementary hydrogen bonding capabilities.

    Electrostatic Interactions: At physiological pH, the amino groups can be protonated (forming -NH₃⁺) and the carboxyl group can be deprotonated (forming -COO⁻). These charged states facilitate strong electrostatic or ionic interactions with oppositely charged regions on target macromolecules.

    Hydrophilicity: The presence of the carboxyphenyl group enhances the compound's water solubility, which is an advantageous property for applications in aqueous biological systems.

    These interactions are summarized in the table below.

    Functional GroupPositionPotential Interactions with Molecular Targets
    Amino Group (-NH₂)3 and 6Hydrogen bond donor, Electrostatic interactions (as -NH₃⁺)
    Carboxyl Group (-COOH)9-(2-carboxyphenyl)Hydrogen bond donor/acceptor, Electrostatic interactions (as -COO⁻), Enhances water solubility

    The amino groups of this compound play a critical role in its ability to selectively coordinate with certain metal ions. This chelation capability is particularly noted for copper (Cu²⁺) and iron (Fe³⁺). The nitrogen atoms of the amino groups possess lone pairs of electrons that can be donated to the empty orbitals of these transition metal ions, forming stable coordination complexes.

    This selective binding forms the basis for its use in chemosensors, where the interaction with a specific metal ion leads to a detectable change in the compound's photophysical properties, such as fluorescence quenching or enhancement. The chelation efficiency of the primary amino groups in this compound is reported to be higher than that of the diethylamino groups found in the related compound, Rhodamine B. While precise quantitative binding affinity data is not extensively detailed in the literature, the known selectivity provides a profile for its metal-binding capabilities.

    Metal IonBinding SiteSelectivityBasis of Interaction
    Copper (Cu²⁺)Amino groups at positions 3 and 6SelectiveCoordination via nitrogen lone pair electrons
    Iron (Fe³⁺)Amino groups at positions 3 and 6SelectiveCoordination via nitrogen lone pair electrons

    Photochemical Reaction Mechanisms Leading to Molecular Transformations

    Xanthene dyes, including this compound, are known to undergo molecular transformations when exposed to light, a process broadly referred to as photodegradation or photobleaching. These photochemical reactions are initiated by the absorption of photons, which elevates the molecule to an excited electronic state. From this excited state, the molecule can follow several pathways that result in chemical modification.

    A primary mechanism for transformation involves photooxidation. The excited dye molecule can interact with molecular oxygen to produce highly reactive oxygen species (ROS), such as singlet oxygen or superoxide (B77818) radicals. These ROS can then attack the dye molecule itself, leading to its degradation. The amino groups are particularly susceptible to oxidation and can be transformed into nitro derivatives.

    Another potential transformation involves the degradation of the xanthene chromophore, which is the core structure responsible for its color and fluorescence. This process can lead to the cleavage of the molecule into smaller, often colorless, fragments. Studies on related xanthene dyes have shown that extensive irradiation with visible light can lead to a multistep degradation process, ultimately breaking down the complex aromatic structure. researchgate.net While the electron-donating nature of the amino groups can enhance the photostability of the compound compared to analogues like fluorescein (B123965), they also represent reactive sites for photooxidative transformations.

    Reaction TypeInitiatorProposed MechanismResulting Transformation
    PhotooxidationLight absorption, presence of oxygenFormation of reactive oxygen species (ROS) which attack the dye molecule.Oxidation of amino groups to nitro groups; degradation of the xanthene core.
    PhotodegradationLight absorptionDirect cleavage of covalent bonds in the excited state or ROS-mediated cleavage.Fragmentation of the molecule into smaller, non-fluorescent products.

    Applications of 3,6 Diamino 9 2 Carboxyphenyl Xanthenium in Advanced Sensing and Probe Design

    Design Principles for Fluorescent Probes Based on Xanthenium Scaffolds

    The design of fluorescent probes centered around the 3,6-Diamino-9-(2-carboxyphenyl)xanthenium core leverages specific molecular mechanisms to transduce a binding or environmental event into a measurable optical signal. A key feature of this scaffold is the equilibrium between a colorless, non-fluorescent spirolactam form and a colorful, highly fluorescent open-ring form. researchgate.netrsc.org Manipulation of this equilibrium is a common strategy in probe design. The transition between these two states can be triggered by various stimuli, including changes in pH or the binding of a target analyte, leading to a distinct "off-on" fluorescent response. researchgate.netnih.gov

    pH-Activable Fluorescent Probes for Differential Environmental Sensing

    The inherent pH sensitivity of the this compound scaffold makes it an excellent candidate for the development of pH-activatable fluorescent probes. The equilibrium between the spirocyclic and the open, fluorescent form is highly dependent on the proton concentration in the surrounding medium. mdpi.com In basic or neutral environments, the colorless and non-fluorescent spirolactam form is favored. However, under acidic conditions, protonation of the carboxylate group facilitates the opening of the spirolactam ring, leading to the formation of the highly conjugated and fluorescent quinoid structure. researchgate.netacs.org

    This "off-on" switching mechanism is the basis for designing probes that can sense pH changes in various environments. For instance, a rhodamine B-based probe, RML, was developed for monitoring the acidic environment of lysosomes. rsc.org This probe demonstrated a significant increase in fluorescence intensity as the pH decreased from 7.4 to 4.0, with a pKa of 5.16, making it suitable for studying the acidic organelles within living cells. rsc.org The reversible nature of this pH-dependent fluorescence change allows for the dynamic monitoring of pH fluctuations. researchgate.net

    ProbeTarget EnvironmentpH Range of ActivationpKaFluorescence Change
    RML Lysosomes7.4 - 4.05.16~80-fold increase
    Probe 1 (rhodamine-base analog)Acidic SolutionsPrimarily 1.1 - 4.0-"Off-on" quenching

    Ratiometric Fluorescent Probe Design

    While intensity-based "off-on" probes are effective, they can be susceptible to variations in probe concentration, excitation light intensity, and instrumental efficiency. Ratiometric fluorescent probes are designed to overcome these limitations by providing a built-in self-calibration mechanism. nih.gov This is typically achieved by constructing a molecule with two distinct emission wavelengths, where one serves as a reference and the other responds to the analyte. The ratio of the fluorescence intensities at these two wavelengths is then used for quantification, providing a more robust and reliable measurement. nih.gov

    Derivatives of this compound have been incorporated into ratiometric probes. One common strategy involves coupling the rhodamine scaffold with another fluorophore, creating a system where Fluorescence Resonance Energy Transfer (FRET) can occur. For example, a ratiometric probe for Cu2+ was developed by combining a rhodamine 6G hydrazone with a pyrrole-modified fluorophore. nih.gov In the absence of the analyte, excitation of the donor fluorophore results in its characteristic emission. Upon binding of the target ion, a conformational change or other mechanism can trigger the opening of the rhodamine spirolactam ring and initiate FRET, leading to a decrease in the donor's emission and a simultaneous increase in the rhodamine's emission at a longer wavelength. This change in the ratio of the two emission intensities allows for precise quantification of the analyte. nih.gov

    Targeted Detection of Specific Analytes

    The versatility of the this compound scaffold allows for its modification to create probes that can selectively detect a wide array of specific analytes beyond just protons. By introducing specific recognition moieties, probes can be designed to target heavy metal ions and various reactive oxygen, nitrogen, and sulfur species.

    Sensing of Heavy Metals via Fluorescence Quenching Mechanisms

    The amino and carboxyl groups on the this compound structure can act as binding sites for metal ions. This interaction can lead to a change in the fluorescent properties of the molecule, most notably through fluorescence quenching. Fluorescence quenching is the process where the fluorescence intensity of a substance is decreased by a variety of molecular interactions, such as electron transfer, energy transfer, or the formation of a non-fluorescent complex. researchgate.netnih.gov

    Derivatives of rhodamine B have been successfully employed as "turn-on" or "turn-off" fluorescent sensors for various heavy metal ions, including Fe3+, Cu2+, Ni2+, and Pb2+. ekb.egacs.org For instance, a probe synthesized from rhodamine B and ethylenediamine (B42938) (RhB-EDA) was shown to be a highly selective sensor for Fe3+. In its native state, the probe is colorless and non-fluorescent. However, upon the addition of Fe3+, the spirolactam ring opens, resulting in a distinct color change to pink and a significant increase in fluorescence emission. acs.org In other cases, the binding of a heavy metal ion can lead to fluorescence quenching. The binding of certain metal ions can promote the formation of non-fluorescent aggregates or facilitate non-radiative decay pathways, effectively "turning off" the fluorescence. ekb.egrsc.org The specific response (turn-on or quenching) depends on the nature of the metal ion and the specific design of the probe. researchgate.net

    Probe DerivativeTarget Metal IonSensing Mechanism
    RhB-EDA Fe³⁺Spirolactam ring-opening (Turn-on)
    Rhodamine B Isothiocyanate (RBITC) Cu²⁺, Ni²⁺, Pb²⁺Fluorescence Quenching

    Detection of Reactive Oxygen/Nitrogen/Sulfur Species (RONSS)

    Reactive oxygen, nitrogen, and sulfur species (RONSS) are a group of highly reactive molecules that play crucial roles in both physiological and pathological processes. The development of fluorescent probes for the selective detection of these species is of great interest in understanding their biological functions and their roles in disease. The this compound scaffold has been extensively used to create such probes due to its favorable photophysical properties and the "off-on" switching mechanism of its derivatives. nih.gov

    Nitric oxide (NO) is a key signaling molecule involved in a wide range of biological processes. Fluorescent probes based on rhodamine derivatives have emerged as powerful tools for the detection and imaging of NO in biological systems. rsc.orgnih.gov A common design strategy involves the modification of the rhodamine core with an o-diaminophenyl group. In the absence of NO, the probe exists in the non-fluorescent spirolactam form. In the presence of NO, typically under aerobic conditions which generate a nitrosating agent like N2O3, the o-diamino moiety is converted into a fluorescent triazole derivative. rsc.org This reaction prevents the formation of the spirolactam ring, thus "locking" the probe in its fluorescent, open-ring form. nih.gov

    For example, Rhodamine B hydrazide (RH) has been utilized as a highly sensitive probe for nitric oxide. nih.gov This colorless and non-fluorescent compound reacts with NO to form the highly fluorescent rhodamine B. This probe exhibits a more than 1000-fold fluorescence enhancement upon reaction with NO and has a low detection limit of 20 nM. nih.gov Furthermore, a sensor based on Rhodamine B and 2-(pyridin-2-ylmethoxy)benzaldehyde (B1269173) demonstrated an 11-fold increase in fluorescence intensity in the presence of NO, with a detection limit of 83.4 nM. rsc.orgrsc.org These probes have been successfully used for imaging both exogenously supplied and endogenously produced NO in living cells. nih.gov

    ProbeDetection Limit for NOFluorescence Enhancement
    Rhodamine B hydrazide (RH) 20 nM>1000-fold
    L³ (Rhodamine-B-en and 2-(pyridin-2-ylmethoxy)benzaldehyde based) 83.4 nM11-fold
    Hydrogen Sulfide (B99878) Probes

    Hydrogen sulfide (H₂S) is a crucial gaseous signaling molecule involved in numerous physiological and pathological processes. nih.gov Fluorescent probes based on the this compound core have been engineered for the selective detection of H₂S in living cells. rsc.orgresearchgate.net These probes often operate on a fluorescence "on-off" mechanism. In its "off" state, the spirolactam form of the rhodamine dye is non-fluorescent. The presence of H₂S triggers a specific chemical reaction, such as the reduction of an azide (B81097) or nitro group or the cleavage of a dinitrophenyl ether, which converts the probe to its open, highly fluorescent ring-opened form. researchgate.netnih.govrsc.org This results in a significant enhancement of fluorescence intensity, allowing for the visualization and quantification of H₂S. rsc.org

    Researchers have developed a variety of H₂S probes by modifying the rhodamine structure to improve sensitivity, selectivity, and response time. mdpi.com For instance, a rhodamine-formaldehyde probe was designed to exhibit a rapid and highly selective response to H₂S over other biologically relevant thiols. rsc.org Another approach involves the use of a 2,4-dinitrophenyl ether as a recognition group, which upon reaction with H₂S, releases the fluorescent rhodamine derivative. nih.gov Near-infrared (NIR) fluorescent probes for H₂S have also been developed to allow for deeper tissue imaging. nih.gov

    Table 1: Examples of this compound-Based Hydrogen Sulfide Probes

    Probe Name Recognition Moiety Key Features Application
    Rhodamine-formaldehyde probe Formaldehyde Fast response, high selectivity for H₂S over biothiols. rsc.org Fluorescence imaging of H₂S in live cells. rsc.org
    SG-H₂S 2,4-dinitrophenyl ether Wide pH range (5-9), fast response (30 min), high selectivity. nih.gov Imaging in MCF-7 cells, HeLa cells, and BALB/c nude mice. nih.gov
    CT-MeRhoAz Methyl rhodol azide Cell-trappable, prevents probe leakage. researchgate.net In cellulo and in vivo H₂S detection. researchgate.net
    NIR-HS Dinitrobenzene derivative Near-infrared fluorescence, high sensitivity and selectivity. nih.gov Imaging of H₂S in living cells and mice. nih.gov

    Strategies for Organelle-Specific Targeting in Live Cells

    The compartmentalization of cellular processes within organelles necessitates the development of probes that can selectively accumulate in specific subcellular locations. ucl.ac.ukrsc.org The this compound scaffold has been extensively modified to create probes that target the nucleus, mitochondria, and lysosomes, enabling the study of organelle-specific biological events. nih.govresearchgate.netnih.gov

    The nucleus, containing the cell's genetic material, is a key target for fluorescent probes. nih.gov Strategies to direct rhodamine-based probes to the nucleus often involve conjugation with nucleus-targeting moieties. mdpi.com These can include DNA-intercalating agents like Hoechst or DAPI, or nuclear localization signals (NLS), which are short peptide sequences that mediate nuclear import. nih.govrsc.orgthermofisher.com For example, a ratiometric nitric oxide (NO) probe was developed by linking a Hoechst moiety to a rhodamine spirolactam, demonstrating successful nuclear targeting. rsc.org The design of these probes leverages the electrostatic interactions between the positively charged targeting groups and the negatively charged DNA within the nucleus. mdpi.com

    Mitochondria, the powerhouses of the cell, are characterized by a significant negative membrane potential. rsc.org This feature is widely exploited for the design of mitochondria-targeting probes. nih.gov Lipophilic cations, such as the triphenylphosphonium (TPP) group, are commonly conjugated to the this compound core. nih.govrsc.org The positive charge and lipophilicity of the TPP moiety facilitate the accumulation of the probe within the mitochondrial matrix. rsc.org This strategy has been successfully employed to develop a range of mitochondria-specific probes for various analytes, including reactive oxygen species and carbon monoxide. nih.govrsc.org Other cationic dyes, such as cyanine (B1664457) and pyridinium (B92312) derivatives, have also been utilized for mitochondrial targeting. rsc.orgbiorxiv.org

    Lysosomes are acidic organelles responsible for cellular degradation and recycling. nih.govnih.gov The low pH of the lysosomal lumen (around 4.5-5.0) is the primary feature targeted for probe accumulation. nih.gov The most common strategy involves the incorporation of a basic amino group, such as a morpholine (B109124) moiety, into the rhodamine structure. rsc.orgbohrium.com In the neutral pH of the cytoplasm, this group is largely unprotonated, allowing the probe to cross cellular membranes. Once inside the acidic lysosome, the basic group becomes protonated, trapping the probe within the organelle. rsc.orgnih.govresearchgate.net This pH-dependent protonation has been used to design lysosome-specific probes for detecting various analytes, including hydrogen polysulfides and metal ions. bohrium.comresearchgate.net

    Table 2: Strategies for Organelle-Specific Targeting of this compound Derivatives

    Organelle Targeting Strategy Key Moiety/Principle Example Application
    Nucleus Conjugation to DNA-binding molecules or NLS. mdpi.comrsc.org Hoechst, DAPI, Nuclear Localization Signal (NLS). nih.govrsc.org Ratiometric imaging of endogenous nitric oxide. rsc.org
    Mitochondria Exploiting the negative mitochondrial membrane potential. rsc.orgnih.gov Lipophilic cations (e.g., Triphenylphosphonium - TPP). nih.govrsc.org Real-time monitoring of carbon monoxide. rsc.org
    Lysosome pH-dependent protonation and trapping. rsc.orgnih.gov Basic amines (e.g., Morpholine). rsc.orgbohrium.com Detection of hydrogen polysulfides. bohrium.com

    The rational design of organelle-specific probes is increasingly guided by Structure-Organelle-Relationship (SOR) frameworks. nih.gov These frameworks aim to establish a clear connection between the chemical structure of a probe and its subcellular localization. Key physicochemical properties that influence organelle targeting include molecular size and shape, lipophilicity, and charge. rsc.org For instance, smaller molecules (generally under 500 Da) exhibit better cell permeability. rsc.org The lipophilicity of a probe is crucial for its interaction with and passage through lipid membranes. rsc.org As discussed, cationic charges are key for mitochondrial targeting, while basic groups that are protonated at low pH are effective for lysosomal accumulation. rsc.org By systematically modifying these properties on the this compound scaffold and observing the resulting subcellular distribution, researchers can develop predictive models for designing probes with high organelle specificity. nih.gov

    Chemosensor Development Methodologies Utilizing Xanthenium Fluorescence

    The development of chemosensors based on the fluorescence of the xanthenium core of rhodamine derivatives involves several key methodologies. nih.govmdpi.com A chemosensor typically consists of a receptor (recognition unit) and a fluorophore (signaling unit). mdpi.com The this compound acts as the fluorophore, and its fluorescence is modulated by the binding of an analyte to the receptor.

    Common signaling mechanisms include:

    Photoinduced Electron Transfer (PET): In the absence of the analyte, an electron is transferred from the receptor to the excited fluorophore, quenching the fluorescence. mdpi.com Upon binding the analyte, this PET process is inhibited, leading to a "turn-on" fluorescence response. mdpi.com

    Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the electron distribution within the probe, leading to a change in the ICT process and a corresponding shift in the fluorescence emission spectrum. researchgate.net

    Förster Resonance Energy Transfer (FRET): This mechanism involves two fluorophores, a donor and an acceptor. The binding of an analyte can change the distance or orientation between the two, altering the efficiency of energy transfer and resulting in a ratiometric fluorescence signal. nih.gov

    Spirolactam Ring-Opening/Closing: As mentioned for H₂S and pH probes, the interconversion between the non-fluorescent spirolactam and the fluorescent open-ring form is a powerful "off-on" switching mechanism. rsc.orgresearchgate.net

    These methodologies allow for the design of highly sensitive and selective chemosensors for a wide range of analytes, from metal ions to reactive oxygen and nitrogen species, by coupling an appropriate recognition moiety to the versatile this compound fluorophore. nih.govnih.govhkbu.edu.hk

    Applications of 3,6 Diamino 9 2 Carboxyphenyl Xanthenium in Material Science and Advanced Functional Systems

    Integration into Optoelectronic Materials

    The inherent fluorescent properties of the xanthene core make 3,6-Diamino-9-(2-carboxyphenyl)xanthenium a candidate for applications in optoelectronic materials. nih.gov While specific research on this exact compound in organic solar cells and light-emitting diodes is emerging, the broader class of rhodamine dyes, to which it is closely related, has been investigated for these purposes. nih.gov

    The development of efficient organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) relies on materials that can effectively absorb and emit light, and transport charge. Xanthene dyes, known for their high fluorescence quantum yields, are attractive for these applications. nih.govnih.gov In the context of OLEDs, luminescent organic radicals are being explored for near-infrared (NIR) emission, a range where rhodamine derivatives also show activity. arxiv.org For instance, host-guest device designs are being developed to harness the energy transfer between different molecules to achieve efficient electroluminescence. arxiv.org

    While the direct integration of this compound into commercial OLEDs or OSCs is not yet widely documented, the study of related rhodamine and xanthene derivatives provides a strong indication of its potential. nih.gov For example, solution-processed blue OLEDs have achieved high efficiency using host materials with wide triplet band gaps, a characteristic that can be influenced by the molecular structure of the dye. capes.gov.br The amino and carboxyphenyl groups on this compound offer sites for chemical modification, which could be used to tune its electronic properties for optimal performance in such devices. nih.gov

    Supramolecular Assembly and Nanostructured Interfaces

    Supramolecular chemistry, which involves the assembly of molecules through non-covalent interactions, offers a powerful method for creating highly ordered nanostructures. The functional groups of this compound make it well-suited for participating in such assemblies.

    The formation of ordered molecular layers on surfaces is critical for the development of various functional devices. Rhodamine dyes have been shown to form distinct molecular aggregates on the surfaces of layered silicates. nih.gov These assemblies can exist as isolated cations or as H-type aggregates, where the molecules are arranged in a nearly perpendicular fashion relative to the surface. nih.gov The orientation of these dye molecules is influenced by the nature of their amino groups, highlighting the role of specific functional groups in directing the supramolecular structure. nih.gov

    Similarly, the encapsulation of rhodamine dyes within supramolecular host systems, such as melamine (B1676169) barbiturate (B1230296) crystals, has been demonstrated to not only be successful but also to improve the quality of the host crystals. mdpi.com This suggests that this compound could be incorporated into various host-guest systems to create functional hybrid materials. The self-assembly of rhodamine-functionalized polymers into well-defined micelles further illustrates the potential for creating complex, functional nanostructures. rsc.org

    The electrochemical and photochemical behavior of rhodamine dyes in thin films and on surfaces is a subject of ongoing research. acs.orgresearchgate.netacs.org The photophysical properties of rhodamine dyes can be significantly influenced by their environment, such as when they are deposited on the surface of a polymer. researchgate.net For example, doping a polymer with zinc ions can suppress the aggregation of rhodamine dyes in thin films. researchgate.net

    The photochemistry of these dyes is also of great interest. Studies on rhodamine-functionalized polymers have shown that their fluorescence can be modulated through non-covalent interactions with other molecular dyes. rsc.org Furthermore, the electrochemical properties of rhodamine dyes are being explored for various applications, including their use in dye-sensitized photocathodes. acs.org The photochemical stability of these dyes is a critical factor, and research has been conducted on how encapsulation within different matrices can affect their stability. acs.org

    Photoregulated Systems and Smart Materials

    The ability to respond to external stimuli, particularly light, is a key feature of "smart" materials. The xanthene scaffold of this compound provides a platform for designing photoregulated systems.

    A significant application of xanthene derivatives is in the development of "caged" compounds, or photocages, which can release a specific molecule upon irradiation with light. This allows for precise spatial and temporal control over the release of active substances. nih.gov

    Researchers have developed acyl-caged rhodamines that can release acetyl radicals upon photolysis. nih.gov A notable feature of this system is that the uncaging process simultaneously generates a fluorescent rhodamine derivative, allowing for real-time monitoring of the release event. nih.gov The efficiency of this photolysis can be influenced by the solvent environment. nih.gov This concept has been extended to create photocages for other acyl groups and has been demonstrated to have potential therapeutic applications. nih.gov The general and modular design of these acyl-caged rhodamines suggests that this compound could be similarly modified to create photocages for a variety of molecules, opening up possibilities in drug delivery and other fields requiring controlled release. nih.govresearchgate.net

    Photoswitchable Fluorophores and Imaging Enhancement

    The unique photophysical properties of this compound, a derivative of the rhodamine class of dyes, have positioned it as a significant tool in the advancement of fluorescence microscopy, particularly in the realm of super-resolution imaging. Its utility stems from its capacity to function as a photoswitchable fluorophore, enabling imaging techniques that surpass the diffraction limit of light.

    At the core of its photoswitchable nature is the dynamic equilibrium between two distinct structural states: a fluorescent "open" form and a non-fluorescent "closed" spirolactone form. wikipedia.org This transition is a key feature of rhodamine dyes and can be controlled by external stimuli, most notably light, allowing for the selective activation and deactivation of fluorescence. researchgate.net This controlled blinking at the single-molecule level is the fundamental principle behind super-resolution techniques like single-molecule localization microscopy (SMLM). researchgate.netresearchgate.net

    In SMLM, individual molecules of this compound are stochastically switched to their fluorescent state. researchgate.net By precisely localizing the center of the emission from each isolated molecule and computationally reconstructing the data from thousands of such events, a high-resolution image is generated, revealing cellular structures with a clarity that is not achievable with conventional fluorescence microscopy. researchgate.net

    Research has also focused on enhancing the performance of rhodamine-based dyes for these advanced imaging applications. Efforts have been made to improve key characteristics such as brightness, photostability, and the efficiency of photoswitching. innovations-report.comnih.gov For instance, modifications to the core structure of rhodamine dyes have led to the development of new variants with substantially increased fluorescence brightness and a higher "photon budget," which is critical for improving the resolution and clarity of super-resolution images. innovations-report.com

    Furthermore, the development of "gentle" rhodamine probes, which exhibit reduced phototoxicity, has been a significant step forward for live-cell imaging. nih.govacs.org Phototoxicity, the damaging effect of light on cells, is a major concern in time-lapse imaging experiments. nih.gov By modifying the fluorophore to reduce the generation of reactive oxygen species, researchers have enabled longer-term imaging of dynamic cellular processes without compromising the health of the biological sample. nih.gov

    The versatility of this compound and its derivatives is further demonstrated by their use in stimulated emission depletion (STED) microscopy, another super-resolution technique. abberior.rocks In STED microscopy, a second laser is used to de-excite fluorophores at the periphery of the excitation spot, effectively narrowing the area of fluorescence emission and thus increasing resolution. researchgate.net The photophysical properties of rhodamine dyes make them suitable for this technique, allowing for detailed imaging of subcellular structures like lysosomes, mitochondria, and cytoskeletal components in living cells. abberior.rocks

    Research Findings on Rhodamine Derivatives in Super-Resolution Microscopy

    Research AreaKey FindingSignificance for Imaging Enhancement
    Photoswitching Mechanism Rhodamine dyes exhibit a reversible, light-induced transition between a fluorescent zwitterionic form and a non-fluorescent spirolactone form. researchgate.netEnables the stochastic activation of single molecules required for super-resolution techniques like SMLM. researchgate.netresearchgate.net
    Brightness Enhancement Strategic molecular design, such as the introduction of specific substituents, can inhibit detrimental photophysical processes and lead to brighter rhodamine fluorophores. innovations-report.comIncreased brightness and a higher "photon budget" directly translate to improved resolution and clarity in super-resolution microscopy. innovations-report.com
    Reduced Phototoxicity Conjugation with cyclooctatetraene (B1213319) (COT) has been shown to reduce the generation of reactive oxygen species by excited rhodamine dyes. nih.govAllows for long-term, time-lapse imaging of dynamic processes in living cells with minimized cellular damage. nih.govacs.org
    Multi-color Imaging The development of spectrally distinct rhodamine derivatives enables the simultaneous imaging of multiple cellular structures. innovations-report.comFacilitates the study of complex interactions and co-localization of different proteins and organelles within the cell. innovations-report.com
    STED Microscopy Green-emitting rhodamine dyes have been successfully used for specific and versatile staining of organelles in living cells for STED super-resolution imaging. abberior.rocksProvides a powerful tool for visualizing the intricate details of subcellular architecture with high spatial resolution. abberior.rocks

    Future Directions and Emerging Research Avenues for 3,6 Diamino 9 2 Carboxyphenyl Xanthenium

    Development of Novel Xanthenium Scaffolds for Enhanced Functionality and Tunability

    A primary focus of future research is the rational design and synthesis of new xanthenium scaffolds to achieve greater control over their chemical and photophysical properties. dicp.ac.cnspringernature.com The goal is to move beyond simple derivatization and create fundamentally new core structures with tailored functionalities. chemdiv.combiosolveit.de

    One key area of development is the fine-tuning of the equilibrium between the fluorescent zwitterion and the nonfluorescent spirolactone forms. dicp.ac.cnresearchgate.net This equilibrium is critical for the performance of rhodamine-based probes, especially in applications requiring "turn-on" fluorescence or super-resolution microscopy. dicp.ac.cnresearchgate.net Researchers are exploring systematic modifications, such as converting the ortho-carboxy group into various electron-deficient amides and sulfonamides, to precisely control this balance. dicp.ac.cn This allows for the creation of probes that can be optimized for specific imaging modalities, like stimulated emission depletion (STED) microscopy or single-molecule localization microscopy (SMLM), without altering their spectral properties. dicp.ac.cn

    Another strategy involves incorporating different heteroatoms into the xanthene skeleton, such as silicon (Si-rhodamines) or phosphorus, to shift the excitation and emission wavelengths into the near-infrared (NIR) region. nih.govrsc.org These red-shifted dyes offer deeper tissue penetration and reduced autofluorescence, making them highly valuable for in vivo imaging. springernature.comnih.gov However, long-wavelength rhodamines often suffer from a propensity to form the colorless lactone. springernature.comresearchgate.net To counteract this, new tuning strategies are being developed, such as the incorporation of fluorine atoms on the pendant phenyl ring, which can increase the equilibrium constant (KL–Z) towards the fluorescent form, thereby optimizing their performance for biological applications. researchgate.netnih.gov

    The development of modular synthesis approaches is also crucial. researchgate.net These methods simplify the creation of diverse and multifunctional fluorophores from a common scaffold, enabling the rapid generation of libraries of compounds with varied properties for screening and optimization. chemdiv.com

    Advanced Multi-modal Imaging and Sensing Platforms

    The inherent fluorescence of the 3,6-Diamino-9-(2-carboxyphenyl)xanthenium scaffold makes it an ideal foundation for sophisticated imaging and sensing platforms. Future research is geared towards creating multi-modal probes that can report on multiple biological parameters simultaneously or combine imaging with other functionalities.

    One emerging trend is the development of ratiometric fluorescent probes that can provide quantitative measurements of intracellular environments, such as pH and viscosity. nih.gov For example, by coupling a rhodamine derivative with other functional moieties, researchers have created probes that exhibit distinct fluorescence responses at different wavelengths depending on the local environment. nih.gov This allows for more accurate and reliable measurements by minimizing the effects of probe concentration and instrumental variations.

    Furthermore, there is growing interest in combining the fluorescence of xanthenium derivatives with other sensing modalities. For instance, rhodamine-functionalized conducting polymers have been developed for both fluorescence imaging of cells and electrochemical sensing of cell adhesion. nih.gov Such dual-intention platforms provide a more comprehensive understanding of cellular behavior by correlating visual information with electrochemical signals.

    The integration of xanthenium dyes into nanoparticle-based systems is another promising avenue. researchgate.net For example, rhodamine derivatives immobilized on silica (B1680970) nanoparticles have been used to create highly sensitive and selective fluorescent probes for detecting metal ions. researchgate.net These nanoplatforms can enhance the stability and biocompatibility of the dyes while also providing a scaffold for incorporating other targeting or therapeutic agents.

    Integration with Artificial Intelligence and Machine Learning for Molecular Design and Property Prediction

    The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new xanthenium derivatives. researchgate.netrsc.org These computational tools can accelerate the development process by predicting the properties of novel compounds before they are synthesized, thereby reducing the time and cost associated with traditional trial-and-error approaches. researchgate.net

    Machine learning models are being trained on large datasets of existing xanthene dyes to establish quantitative structure-property relationships (QSPRs). nih.govresearchgate.net These models can predict key characteristics such as absorption and emission wavelengths, quantum yields, and the equilibrium constant between the lactone and zwitterion forms. nih.govyoutube.com For example, a machine-learning-assisted strategy has been successfully used to guide the rational synthesis of novel Si-rhodamine derivatives with desired pH responsivity for accurate fluorescence-guided imaging. nih.govresearchgate.net

    AI can also be used to generate entirely new molecular structures with desired properties. researchgate.net By learning the underlying chemical rules from known compounds, generative models can propose novel scaffolds that are likely to exhibit enhanced functionality. researchgate.net This approach can help researchers explore a much larger chemical space and identify promising candidates that might not be discovered through conventional design strategies. github.com

    Furthermore, ML algorithms can help to interpret complex experimental data and provide insights into the mechanisms of action of different probes. nih.govjyu.fi By analyzing the relationships between molecular structure and biological activity, these models can help to refine the design of next-generation xanthenium derivatives for specific applications.

    Exploration of Xanthenium Derivatives in Other Advanced Chemical and Biological Applications

    While imaging and sensing remain the primary applications of this compound derivatives, researchers are increasingly exploring their potential in other advanced fields. The unique photophysical and chemical properties of these compounds make them attractive candidates for a range of novel applications.

    One area of active investigation is photodynamic therapy (PDT). researchgate.net Although traditional rhodamines have low singlet oxygen quantum yields, their derivatives can be modified to become potent photosensitizers. researchgate.netrsc.org For example, forming a complex with folic acid or incorporating a fullerene unit can enhance the photodynamic activity of rhodamine derivatives, making them capable of inducing cancer cell death upon light irradiation. researchgate.netrsc.org The development of near-infrared absorbing xanthene derivatives is particularly promising for PDT due to the deeper tissue penetration of NIR light. researchgate.net

    The use of xanthenium derivatives in catalysis is another emerging field. Their ability to absorb light and participate in electron transfer reactions makes them suitable for use as photocatalysts in organic synthesis. The tunable nature of the xanthene scaffold allows for the optimization of their redox properties to drive specific chemical transformations.

    Additionally, rhodamine derivatives are being explored as mitochondria-targeted cationic uncouplers. nih.gov Certain derivatives can act as mild protonophores, which can be beneficial in pathological conditions associated with high mitochondrial membrane potential. nih.gov Their activity can be self-limiting, which helps to prevent excessive mitochondrial depolarization. nih.gov

    Finally, the development of rhodamine-based materials continues to be an area of interest. For example, their incorporation into polymers can lead to new materials with applications in areas such as chemical sensing and optoelectronics. nih.gov The combination of the robust optical properties of the xanthenium core with the processability of polymers opens up new possibilities for creating advanced functional materials.

    Q & A

    Q. How can contradictory results in solvent-dependent reactivity be reconciled using evidence-based inquiry?

    • Methodological Answer : Apply the "Guiding Principle 2" of evidence-based inquiry by linking results to solvent polarity theory (e.g., Kamlet-Taft parameters). Reconcile outliers by evaluating hydrogen bonding capacity (α) and polarizability (π*) of solvents through multi-variable regression analysis .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.